molecular formula C24H21ClN2O B12550806 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole CAS No. 170219-47-3

4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole

Cat. No.: B12550806
CAS No.: 170219-47-3
M. Wt: 388.9 g/mol
InChI Key: XAPPIAGEWSEWRH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, along with a methoxyphenyl and diphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the alkylation of 1H-imidazole with chloromethyl compounds under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents that can enhance the reaction efficiency. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenyl and diphenylmethyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)phenyltrimethoxysilane
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
  • 2-Methoxyphenyl isocyanate

Uniqueness

4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.

Properties

CAS No.

170219-47-3

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

4-(chloromethyl)-1-[(4-methoxyphenyl)-diphenylmethyl]imidazole

InChI

InChI=1S/C24H21ClN2O/c1-28-23-14-12-21(13-15-23)24(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-17-22(16-25)26-18-27/h2-15,17-18H,16H2,1H3

InChI Key

XAPPIAGEWSEWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl

Origin of Product

United States

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